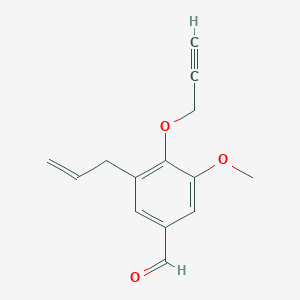

3-Allyl-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde

Beschreibung

3-Allyl-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde is a benzaldehyde derivative featuring a unique substitution pattern: an allyl group at position 3, a methoxy group at position 5, and a propargyl ether (2-propyn-1-yloxy) group at position 2. The propargyloxy moiety, in particular, is notable for its presence in bioactive molecules, such as the fungicide Mandipropamid .

Eigenschaften

IUPAC Name |

3-methoxy-5-prop-2-enyl-4-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-4-6-12-8-11(10-15)9-13(16-3)14(12)17-7-5-2/h2,4,8-10H,1,6-7H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEUEEOWEPCZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC#C)CC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611393 | |

| Record name | 3-Methoxy-5-(prop-2-en-1-yl)-4-[(prop-2-yn-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872183-39-6 | |

| Record name | 3-Methoxy-5-(prop-2-en-1-yl)-4-[(prop-2-yn-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 3-Methoxy-4-(2-propyn-1-yloxy)benzaldehyde Intermediate

This intermediate is a crucial precursor for the target compound.

- Starting Material: 3-Methoxy-4-hydroxybenzaldehyde or related phenol derivative.

- Reaction: Propargylation of the phenolic hydroxyl group using propargyl bromide or propargyl chloride under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent.

- Conditions: Room temperature to mild heating; reaction time varies from 2 to 6 hours.

- Yield: Typically moderate to good (60-80%).

- Purification: Column chromatography using petroleum ether/ethyl acetate mixtures.

| Parameter | Details |

|---|---|

| Reagents | 3-Methoxy-4-hydroxybenzaldehyde, propargyl bromide, K2CO3 |

| Solvent | Acetone or DMF |

| Temperature | 20-60 °C |

| Reaction Time | 3-6 hours |

| Yield | 65-75% |

This step is supported by data from chemical suppliers and literature describing 2-(prop-2-yn-1-yloxy)benzaldehyde synthesis.

Allylation of the Aromatic Ring or Hydroxyl Group

- Starting Material: 3-Methoxy-4-(2-propyn-1-yloxy)benzaldehyde or 3-methoxy-4-hydroxy-5-allylbenzaldehyde.

- Reaction: Introduction of the allyl group can be achieved by allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.

- Alternative: Microwave-assisted allylation in N-methylpyrrolidone (NMP) at elevated temperatures (e.g., 200 °C for 3 hours) has been reported to improve yields and reaction rates.

- Yield: High yields reported (up to 92%).

- Purification: Extraction with dichloromethane, washing with saturated NaCl, drying, and column chromatography.

| Parameter | Details |

|---|---|

| Reagents | 4-(Allyloxy)-3-methoxybenzaldehyde, K2CO3, allyl bromide |

| Solvent | NMP or DMF |

| Temperature | 200 °C (microwave) or 60-80 °C (conventional) |

| Reaction Time | 3 hours (microwave) or 6-12 hours (conventional) |

| Yield | 90-92% |

This method is adapted from patent literature and chemical synthesis reports.

One-Pot or Sequential Synthesis Approaches

- Some protocols combine the propargylation and allylation steps sequentially in one pot to improve efficiency.

- Use of copper(II) sulfate as a catalyst in etherification reactions has been reported to facilitate propargylation.

- Reaction monitoring by TLC and purification by silica gel chromatography are standard.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Propargylation | Propargyl bromide, K2CO3, acetone, RT | 65-75 | Mild conditions, base-mediated |

| Allylation (microwave) | Allyl bromide, NMP, 200 °C, 3 h, microwave | 90-92 | High yield, rapid reaction |

| Allylation (conventional) | Allyl bromide, K2CO3, DMF, 60-80 °C, 6-12 h | 80-85 | Longer reaction time |

Purification and Characterization

- Purification is typically achieved by column chromatography using petroleum ether/ethyl acetate mixtures.

- Characterization includes NMR, IR, and mass spectrometry to confirm substitution patterns.

- Crystallographic data for related intermediates (e.g., 3-methoxy-4-prop-2-ynyloxybenzaldehyde) confirm structural integrity.

Summary of Key Research Findings

- Microwave-assisted allylation in NMP significantly improves yield and reduces reaction time compared to conventional heating.

- Copper(II) sulfate catalysis enhances propargylation efficiency under mild conditions.

- The sequence of functional group installation is critical to avoid side reactions and ensure high purity.

- The aldehyde group remains intact under the etherification and allylation conditions, allowing selective functionalization.

Analyse Chemischer Reaktionen

3-Allyl-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-Allyl-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical products, including fragrances and flavoring agents.

Wirkmechanismus

The mechanism of action of 3-Allyl-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Solubility : The target compound’s solubility is expected to be lower than unsubstituted benzaldehyde (0.06 M) due to hydrophobic allyl and propargyl groups. However, it likely exceeds the chlorobenzyl derivative (), where bulkier substituents further reduce solubility .

- Reactivity : The methoxy group activates the aldehyde toward nucleophilic attack (e.g., Schiff base formation), contrasting with nitro-substituted analogs (), which exhibit reduced reactivity due to electron-withdrawing effects .

Biologische Aktivität

3-Allyl-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde is a phenylpropene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes an allyl group, a methoxy group, and a propynyl ether, which may contribute to its diverse biological effects. Understanding the biological activity of this compound is crucial for exploring its potential therapeutic applications.

- Molecular Formula : C14H14O3

- Molecular Weight : 230.26 g/mol

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. Studies suggest it may inhibit the growth of various microbial strains, making it a candidate for further development in infection control.

- Antioxidant Properties : The presence of the methoxy group is believed to enhance the compound's ability to scavenge free radicals, thereby exhibiting antioxidant activity. This characteristic is vital for protecting cells from oxidative stress and could have implications in preventing chronic diseases.

- Cytotoxic Effects : Preliminary studies have indicated that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, it has been evaluated for its efficacy against breast cancer cell lines, showing potential as a lead compound for anticancer drug development .

The biological effects of this compound are likely mediated through its functional groups, which interact with specific molecular targets. These interactions can modulate various biochemical pathways, including those involved in microbial growth inhibition and oxidative stress response.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various derivatives of benzaldehyde compounds, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7). The IC50 values were determined, showing promising cytotoxicity that warrants further investigation into its mechanism and therapeutic potential .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Notable Features | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|---|---|

| This compound | C14H14O3 | Allyl and methoxy groups | Yes | Moderate |

| 4-Allylphenol | C9H10O | Lacks aldehyde group | Moderate | Low |

| 3-Ethoxybenzaldehyde | C10H12O2 | Simpler structure without propynyl group | Low | Not evaluated |

Q & A

Q. What are the recommended synthetic routes for 3-Allyl-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution or condensation reactions using substituted benzaldehyde precursors. For example, substituted benzaldehydes are synthesized by reacting phenolic derivatives with propargyl bromide under basic conditions (e.g., K₂CO₃ in acetone) . Optimization may involve adjusting reaction time, temperature (e.g., reflux in ethanol with glacial acetic acid as a catalyst), and stoichiometric ratios to improve yield. Purity can be enhanced via recrystallization or column chromatography.

Q. Which analytical techniques are critical for characterizing this compound’s structural and functional properties?

- NMR Spectroscopy : and NMR confirm substitution patterns, allyl, methoxy, and propargyloxy groups .

- GC-MS : Validates purity and identifies by-products (e.g., oxidation intermediates) .

- X-ray Crystallography : SHELX software is widely used for resolving crystal structures, particularly for verifying stereochemistry and intermolecular interactions .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

Stability studies should monitor degradation via HPLC or TLC under stressors like light, heat, and humidity. Propargyloxy groups are prone to hydrolysis; thus, storage in inert atmospheres at 2–8°C is advised . Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) can predict shelf life.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the propargyloxy and allyl groups in catalytic applications?

The propargyloxy group participates in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for functionalizing biomolecules or polymers . The allyl group may undergo oxidation (e.g., epoxidation) or radical-mediated reactions. Computational studies (DFT) can model transition states to predict regioselectivity . Experimental validation via kinetic isotope effects or trapping intermediates (e.g., EPR for radicals) is recommended.

Q. How can contradictions in catalytic selectivity data (e.g., oxidation vs. epoxidation) be resolved?

Conflicting selectivity reports (e.g., benzaldehyde vs. styrene oxide in oxidation reactions) may arise from catalyst choice, solvent polarity, or reaction time. For instance, Ce-MOF catalysts favor epoxidation over aldehyde formation under short reaction times (20 minutes) . Systematic studies varying parameters (temperature, oxidant concentration) with GC-MS monitoring can clarify mechanistic pathways .

Q. What strategies mitigate interference from by-products during large-scale synthesis?

By-products like benzyl benzoate or benzoic acid (from over-oxidation) can be minimized using selective catalysts (e.g., Fe₃O₄@ZnO-supported Pd nanoparticles) . Process analytical technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring. Scalable purification methods (e.g., fractional distillation or continuous-flow chromatography) improve yield .

Q. How can computational tools enhance the design of derivatives with tailored bioactivity?

Molecular docking (AutoDock) and QSAR models predict interactions with biological targets (e.g., enzymes or receptors). For example, substituting the methoxy group with electron-withdrawing groups may enhance binding to aldehyde dehydrogenases . Synchrotron-based crystallography (using SHELXPRO) can validate docking predictions .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent degassing for propargyl group stability) and validate yields via triplicate experiments.

- Data Validation : Cross-reference NMR/GC-MS results with computational predictions (e.g., ChemDraw simulations) to resolve structural ambiguities .

- Contradiction Analysis : Use Design of Experiments (DoE) to isolate variables affecting selectivity or yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.